molecular formula C13H25BrO2 B3059440 Nonanoic acid, 9-bromo-2,2-dimethyl-, ethyl ester CAS No. 123469-90-9

Nonanoic acid, 9-bromo-2,2-dimethyl-, ethyl ester

Cat. No.: B3059440
CAS No.: 123469-90-9
M. Wt: 293.24 g/mol
InChI Key: JPPGPPDONOBYCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nonanoic acid, 9-bromo-2,2-dimethyl-, ethyl ester is an organic compound with the molecular formula C13H25BrO2 It is a derivative of nonanoic acid, featuring a bromine atom at the 9th position and two methyl groups at the 2nd position, with an ethyl ester functional group

Scientific Research Applications

Nonanoic acid, 9-bromo-2,2-dimethyl-, ethyl ester is utilized in various scientific research applications:

    Chemistry: It serves as a precursor in the synthesis of more complex organic molecules and as a reagent in organic reactions.

    Biology: The compound is used in studies involving lipid metabolism and enzyme interactions.

    Medicine: It is investigated for its potential therapeutic properties and as a building block in the synthesis of pharmaceutical compounds.

    Industry: The compound finds applications in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Nonanoic acid, 9-bromo-2,2-dimethyl-, ethyl ester typically involves the esterification of 9-bromo-2,2-dimethyl-nonanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The reaction conditions are optimized to maximize yield and purity, often involving the use of excess ethanol and efficient removal of water formed during the reaction.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of nonanoic acid, 2,2-dimethyl-, ethyl ester.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of nonanoic acid, 2,2-dimethyl-, ethyl ester.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium hydroxide, potassium hydroxide, aqueous or alcoholic conditions.

Major Products Formed:

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Nonanoic acid, 2,2-dimethyl-, ethyl ester.

    Substitution: Nonanoic acid, 2,2-dimethyl-, ethyl ester.

Mechanism of Action

The mechanism of action of Nonanoic acid, 9-bromo-2,2-dimethyl-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ester functional group play crucial roles in its reactivity and binding affinity. The compound may undergo hydrolysis to release the active nonanoic acid derivative, which then exerts its effects through various biochemical pathways.

Comparison with Similar Compounds

  • Nonanoic acid, 9-bromo-, ethyl ester
  • Nonanoic acid, 2,2-dimethyl-, ethyl ester
  • Nonanoic acid, 9-chloro-2,2-dimethyl-, ethyl ester

Comparison: Nonanoic acid, 9-bromo-2,2-dimethyl-, ethyl ester is unique due to the presence of both bromine and two methyl groups at specific positions, which influence its chemical reactivity and physical properties

Properties

IUPAC Name

ethyl 9-bromo-2,2-dimethylnonanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25BrO2/c1-4-16-12(15)13(2,3)10-8-6-5-7-9-11-14/h4-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPPGPPDONOBYCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)CCCCCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70463860
Record name Nonanoic acid, 9-bromo-2,2-dimethyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70463860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123469-90-9
Record name Nonanoic acid, 9-bromo-2,2-dimethyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70463860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Under N2 atmosphere at 0° C., LDA (2 M solution in THF/heptane/ethylbenzene, 13.0 mL, 26.0 mmol) was added dropwise to a mixture of ethyl isobutyrate (3.5 mL, 3.0 g, 25.9 mmol) and 1,7-dibromoheptane (9.84 g, 38.2 mmol) in dry THF (50 mL) over 1.5 h, while keeping the temperature below 5° C. After 3 h, the mixture was poured into ice-cold saturated aqueous NH4Cl solution (150 mL). The layers were separated and the aqueous phase was extracted with Et2O (3×100 mL). The combined organic layers were washed with aqueous HCl (1 M, 100 mL), saturated aqueous NaHCO3 solution (100 mL) and brine (100 mL), dried over anhydrous Na2SO4 and concentrated in vacuo. The residue (12.4 g) was purified twice by column chromatography (heptane:ethyl acetate=40:1) to give 205j (3.42 g, 45%) as a colorless liquid. 1H NMR (CDCl3): δ (ppm): 4.11 (q, J=7.2, 2 H), 3.40 (t, J=6.9, 2 H), 1.85 (quintet, J=6.9, 2 H), 1.52-1.47 (m, 2 H), 1.45-1.36 (m, 2 H), 1.35-1.20 (m, 6 H), 1.24 (t, J=7.2, 3 H), 1.15 (s, 6 H). 13C-NMR (CDCl3): δ (ppm): 177.8, 60.0, 42.0, 40.5, 33.7, 32.7, 29.7, 28.5, 28.0, 25.0 (2×), 24.7, 14.1. HRMS: Calcd for C13H25BrO2 (M+): 292.1038, found: 292.1034.
Name
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
9.84 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
150 mL
Type
reactant
Reaction Step Two
Name
Yield
45%

Synthesis routes and methods II

Procedure details

Under a N2 atmosphere at 0° C., LDA (2 M in THF/heptane/ethylbenzene, 13.0 mL, 26.0 mmol) was added dropwise to a mixture of ethyl isobutyrate (3.5 mL, 25.9 mmol) and 1,7-dibromoheptane (9.84 g, 38.2 mmol) in dry THF (50 mL) in 1.5 h, while keeping the temperature below 5° C. After 3 h, the mixture was poured into ice-cold saturated aqueous NH4Cl (150 mL). The layers were separated and the aqueous phase was extracted with Et2O (3×100 mL). The combined organic layers were washed with aqueous HCl (1 M, 100 mL), saturated aqueous NaHCO3 (100 mL) and brine (100 mL) and dried. The remaining residue was purified by column chromatography (heptane:EtOAc=40:1) twice to give 103g (3.42 g, 45%) as a colorless liquid. 1H NMR δ 4.11 (q, J=7.2 Hz, 2H), 3.40 (t, J=6.9 Hz, 2H), 1.85 (quintet, J=6.9 Hz, 2H), 1.52-1.47 (m, 2H), 1.45-1.36 (m, 2H), 1.35-1.20 (m, 6H), 1.24 (t, J=7.2 Hz, 3H), 1.15 (s, 6H). 13C NMR: δ 177.8, 60.0, 42.0, 40.5, 33.7, 32.7, 29.7, 28.5, 28.0, 25.0 (2×), 24.7, 14.1. HRMS calcd for C13H25BrO2 (M+): 292.1038, found: 292.1034.
Name
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
9.84 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
150 mL
Type
reactant
Reaction Step Two
Name
Yield
45%

Synthesis routes and methods III

Procedure details

To a solution of diisopropylamine (5.82 mL) in THF (30 mL) was added n-butyllithium (2.5M in hexanes, 16.4 mL) at 0° C. and the mixture was stirred for 30 min at this temperature before being cooled to −78° C. Ethyl isobutyrate (5 mL) was added dropwise and the resultant mixture was stirred at −78° C. for 1 h before addition of 1,7-dibromoheptane (6.4 mL). The reaction mixture was stirred at −78° C. for 1 h then at RT for 2 h before being poured into saturated ammonium chloride solution. The solution was extracted with ethyl acetate (×2) then the combined organics were washed with brine, dried over sodium sulphate, filtered and evaporated in vacuo. Purification was by silica gel chromatography eluting with 0-10% ethyl acetate in cyclohexane to give the subtitled compound as a colourless liquid. Yield 1.27 g.
Quantity
5.82 mL
Type
reactant
Reaction Step One
Quantity
16.4 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
6.4 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nonanoic acid, 9-bromo-2,2-dimethyl-, ethyl ester
Reactant of Route 2
Reactant of Route 2
Nonanoic acid, 9-bromo-2,2-dimethyl-, ethyl ester
Reactant of Route 3
Reactant of Route 3
Nonanoic acid, 9-bromo-2,2-dimethyl-, ethyl ester
Reactant of Route 4
Nonanoic acid, 9-bromo-2,2-dimethyl-, ethyl ester
Reactant of Route 5
Reactant of Route 5
Nonanoic acid, 9-bromo-2,2-dimethyl-, ethyl ester
Reactant of Route 6
Reactant of Route 6
Nonanoic acid, 9-bromo-2,2-dimethyl-, ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.